4-Bromo-2-Indanone

Catalog No.
S769004
CAS No.
846032-36-8
M.F
C9H7BrO
M. Wt
211.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-Indanone

CAS Number

846032-36-8

Product Name

4-Bromo-2-Indanone

IUPAC Name

4-bromo-1,3-dihydroinden-2-one

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2

InChI Key

SWTMVUZONAQICS-UHFFFAOYSA-N

SMILES

C1C(=O)CC2=C1C=CC=C2Br

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2Br
  • Chemical Suppliers: Several chemical suppliers offer 4-Bromo-2-Indanone, often highlighting its research use. However, these descriptions don't specify the research applications ( , ).
  • Safety Information: PubChem, a public database of chemicals, lists 4-Bromo-2-Indanone and assigns it various hazard classifications, indicating potential dangers associated with handling the compound ().

Potential Research Areas based on Chemical Structure Similarity

In the absence of specific research on 4-Bromo-2-Indanone, we can explore potential applications by looking at similar molecules with established research purposes.

  • Indanone Derivatives: Indanones, the core structure of 4-Bromo-2-Indanone, have been explored for their anti-cancer properties. More research is needed to determine if 4-Bromo-2-Indanone possesses similar activity ().
  • Brominated Organic Compounds: Bromine substitution can sometimes influence a molecule's biological activity. Research on other brominated organic compounds might provide clues for 4-Bromo-2-Indanone's potential applications ().

4-Bromo-2-Indanone is an organic compound characterized by the molecular formula C9H7BrOC_9H_7BrO and a molecular weight of approximately 211.06 g/mol. It features a bromine atom attached to the 4-position of the indanone structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone. The presence of the bromine substituent significantly influences its chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The indanone structure allows for electrophilic substitution reactions at the aromatic ring, enabling further functionalization.
  • Cyclization Reactions: It can undergo cyclization in the presence of suitable catalysts, forming more complex cyclic structures.

Several methods exist for synthesizing 4-Bromo-2-Indanone, including:

  • Bromination of Indanone: Indanone can be brominated at the 4-position using bromine or brominating agents in suitable solvents.
  • Reflux Reaction with Thionyl Chloride: A method involves refluxing indanone with thionyl chloride followed by treatment with aluminum chloride to yield 4-Bromo-2-Indanone .
  • Via Friedel-Crafts Acylation: This method involves acylating bromobenzene derivatives with appropriate acyl chlorides in the presence of aluminum chloride.

4-Bromo-2-Indanone finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
  • Material Science: The compound is explored for its potential use in developing novel materials due to its unique structural properties.
  • Organic Synthesis: It is utilized as a building block in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with 4-Bromo-2-Indanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-1-IndanoneC9H7BrOC_9H_7BrOSimilar structure but different position of bromine.
2-BromoindaneC9H11BrC_9H_{11}BrContains a bromo substituent but lacks the carbonyl group.
4-Bromo-3-indanoneC9H7BrOC_9H_7BrODifferent carbonyl position affecting reactivity and properties.
3-Bromo-2-indanoneC9H7BrOC_9H_7BrOFeatures bromine at a different position, influencing its chemical behavior.

Uniqueness of 4-Bromo-2-Indanone

The unique placement of the bromine atom at the 4-position relative to the carbonyl group distinguishes 4-Bromo-2-Indanone from its analogs. This specific arrangement affects both its reactivity and biological activity, making it a valuable compound for further research and application in synthetic methodologies and medicinal chemistry.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1,3-dihydro-2H-inden-2-one

Dates

Last modified: 08-15-2023

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